Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure, including a piperazine ring, a pyridine ring, and a benzoate group, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 3-oxo-4-(pyridin-3-yl)piperazine with chlorosulfonic acid to introduce the sulfonyl group, followed by esterification with methanol to obtain the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety during the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate can be utilized to study biological processes and interactions. Its structural features allow it to interact with various biomolecules, making it useful in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological targets can be harnessed to create drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for developing innovative products.
Mechanism of Action
The mechanism by which Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-{[3-oxo-4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoate
Methyl 4-{[3-oxo-4-(pyridin-4-yl)piperazin-1-yl]sulfonyl}benzoate
Methyl 4-{[3-oxo-4-(pyridin-3-yl)morpholin-1-yl]sulfonyl}benzoate
Uniqueness: Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate stands out due to its specific structural features, particularly the presence of the pyridin-3-yl group, which influences its reactivity and biological activity. This uniqueness allows it to be used in applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 4-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-25-17(22)13-4-6-15(7-5-13)26(23,24)19-9-10-20(16(21)12-19)14-3-2-8-18-11-14/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXDJROHBAJKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.